Cas no 134790-39-9 (2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine)

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 化学的及び物理的性質
名前と識別子
-
- 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
- 2,2-difluoro-2-deoxycytidine-3,5-dibenzoate
- 2',2'-Difluoro-3',5'-dibenzoyl-2'-deoxycytidine
- 3',5'-Di-O-benzoyl-2',2'-difluoro-2'-deoxy cytidine
- (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
- 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
- 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine
- Cytidine,2'-deoxy-2'2'-difluoro-,3'5'-dibenzoate (9CI)
- 2'-deoxy-2,2'-difluoro-3,5-dibenzyl-cytidine
- 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine
- Chloropurine riboside
- GeMcitabine InterMediate 9
- 2?Deoxy-2?2?difluro-3??bis-O-benzoylcytidine
- 2-deoxy-2’,2’-difluoro-3’5’-bis-o-benzoyleytidine monohydrochloride
- 2,2-Difluoro-2-deoxycyodine-3,5-dibenzoate(or its salt)
- 2’,2’-Difluoro-2’-deoxycyodine-3’,5’-dibenzoate
- 2',2'-difluoro-2'-deoxycyldine-3',5'-dibenzoate
- 2',2'-Difluoro-3',5'--dibenzoyl-2'-deoxycytidine
- Gemcitabine HCl Intermediate T9
- ZPUUYUUQQGBHBU-HGHGUNKESA-N
- DTXSID801218985
- H11779
- Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate
- AMY38980
- (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-ylbenzoate
- [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
- 134790-39-9
- SCHEMBL17841790
- AKOS015900585
- (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
- 2'2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
- Cytidine, 2a(2)-deoxy-2a(2),2a(2)-difluoro-, 3a(2),5a(2)-dibenzoate
-
- MDL: MFCD09837611
- インチ: 1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21-/m1/s1
- InChIKey: ZPUUYUUQQGBHBU-HGHGUNKESA-N
- ほほえんだ: O=C(OC[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)C(F)(F)[C@@H](O1)N3C=CC(NC3=O)=N)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 471.12400
- どういたいしつりょう: 471.124
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 852
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 黄褐色固体
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: 229-232°C
- ふってん: 608.383 ℃ at 760 mmHg
- フラッシュポイント: 321.7±34.3 °C
- 屈折率: 1.625
- PSA: 122.74000
- LogP: 3.02200
- じょうきあつ: 0.0±1.7 mmHg at 25°C
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D232665-10g |
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine |
134790-39-9 | 10g |
$1108.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D606752-100g |
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate |
134790-39-9 | 97% | 100g |
$800 | 2024-06-05 | |
TRC | D232665-100mg |
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine |
134790-39-9 | 100mg |
$ 222.00 | 2023-09-08 | ||
TRC | D232665-2g |
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine |
134790-39-9 | 2g |
$563.00 | 2023-05-18 | ||
Chemenu | CM160512-1g |
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate |
134790-39-9 | 97% | 1g |
$*** | 2023-03-30 | |
1PlusChem | 1P0080AS-25g |
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate |
134790-39-9 | ≥97% | 25g |
$212.00 | 2023-12-22 | |
A2B Chem LLC | AD72836-1g |
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate |
134790-39-9 | ≥97% | 1g |
$2400.00 | 2024-04-20 | |
Ambeed | A731879-100g |
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate |
134790-39-9 | 97% | 100g |
$441.0 | 2024-04-24 | |
eNovation Chemicals LLC | D606752-25g |
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate |
134790-39-9 | 97% | 25g |
$380 | 2025-02-22 | |
eNovation Chemicals LLC | D606752-100g |
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate |
134790-39-9 | 97% | 100g |
$800 | 2025-03-03 |
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine サプライヤー
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidineに関する追加情報
Introduction to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine (CAS No. 134790-39-9)
The compound 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine, identified by the CAS registry number CAS No. 134790-39-9, is a highly specialized nucleoside analog with significant potential in the field of antiviral and anticancer research. This compound has garnered attention due to its unique chemical structure, which incorporates a deoxyribonucleoside core modified with benzoyl groups and difluoro substitutions. These modifications enhance its pharmacokinetic properties, making it a promising candidate for therapeutic applications.
Recent studies have highlighted the importance of nucleoside analogs in combating viral infections, particularly those caused by RNA viruses such as influenza and hepatitis C. The benzoyl groups attached to the 3' and 5' hydroxyl positions of the ribose moiety in this compound serve as protective groups, which are typically removed during cellular metabolism to regenerate the active nucleoside. This mechanism ensures that the compound remains stable in extracellular environments while being activated intracellularly, minimizing systemic toxicity and enhancing therapeutic efficacy.
The presence of two fluorine atoms at the 2' position of the ribose ring introduces additional complexity to the molecule. Fluorination is a common strategy in drug design to improve bioavailability and metabolic stability. In this case, the difluoro substitution not only enhances the compound's resistance to enzymatic degradation but also modulates its interactions with cellular targets, such as viral polymerases or oncogenic enzymes.
From a structural standpoint, the compound's ribose ring is modified at multiple positions, creating a rigid framework that may influence its ability to incorporate into viral RNA or DNA. This rigidity could potentially lead to chain termination upon incorporation, thereby inhibiting viral replication or cancer cell proliferation. Recent advancements in computational chemistry have allowed researchers to model these interactions with high precision, providing deeper insights into the compound's mechanism of action.
In terms of synthesis, the construction of this compound involves a series of carefully orchestrated reactions. The benzoylation of the hydroxyl groups is typically achieved through nucleophilic acyl substitution using benzoyl chloride or mixed carbonates under mild conditions. The introduction of fluorine atoms at the 2' position requires precise control over reaction conditions to avoid unwanted side reactions, such as over-fluorination or epimerization.
The pharmacokinetic profile of this compound has been studied extensively in preclinical models. Results indicate that it exhibits favorable absorption characteristics and demonstrates prolonged circulation times due to its enhanced stability. These properties are advantageous for drug delivery, as they allow for less frequent dosing and improved patient compliance.
Emerging research has also explored the potential of this compound as an anticancer agent. Its ability to inhibit key enzymes involved in tumor progression suggests that it may serve as a novel chemotherapeutic agent with reduced side effects compared to conventional treatments. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
In conclusion, 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine represents a significant advancement in nucleoside analog design. Its unique chemical structure, combined with promising preclinical results, positions it as a potential breakthrough in antiviral and anticancer therapy. As research continues to uncover its full potential, this compound may pave the way for innovative treatments that address some of today's most pressing healthcare challenges.
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